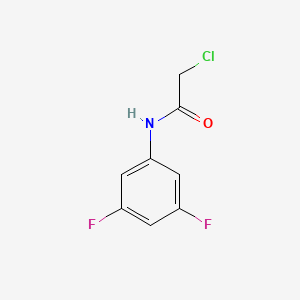

2-Chlor-N-(3,5-Difluorphenyl)acetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

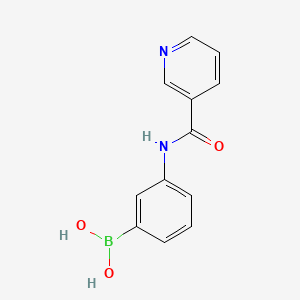

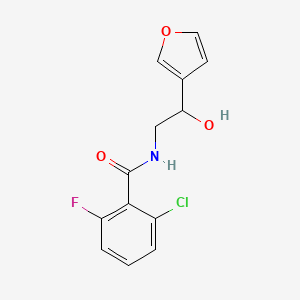

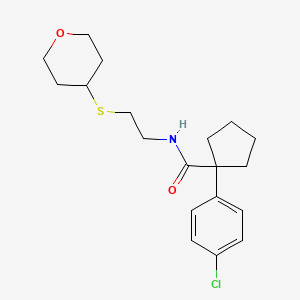

“2-chloro-N-(3,5-difluorophenyl)acetamide” is a chemical compound with the molecular formula C8H6ClF2NO and a molecular weight of 205.59 . It is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The InChI code for “2-chloro-N-(3,5-difluorophenyl)acetamide” is 1S/C8H6ClF2NO/c9-4-8(13)12-7-2-5(10)1-6(11)3-7/h1-3H,4H2,(H,12,13) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

“2-chloro-N-(3,5-difluorophenyl)acetamide” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

- Forscher haben neuartige Phenoxythiazole synthetisiert, darunter Derivate von 2-Chlor-N-(3,5-Difluorphenyl)acetamid, und diese auf zytotoxische und antiproliferative Aktivität gegen mehrere Krebszellen untersucht . Diese Verbindungen zeigen Potenzial als Antitumormittel.

- Bemerkenswert ist, dass Verbindungen wie (E)-2-Cyano-2-(5-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-yliden)acetamid, (E)-2-(5-Chlor-3,4-dihydrocyclopenta[b]indol-1(2H)-yliden)-2-cyanoacetamid und (118) im Vergleich zu Referenzmedikamenten eine signifikante antioxidative Aktivität zeigten . Die weitere Erforschung dieser Eigenschaften könnte zu potenziellen therapeutischen Anwendungen führen.

- Indol-Derivate spielen eine entscheidende Rolle in der Pflanzenbiologie. So beeinflusst beispielsweise Indol-3-essigsäure, ein Pflanzenhormon, das aus dem Abbau von Tryptophan entsteht, das Pflanzenwachstum und die -entwicklung. Obwohl es nicht direkt mit this compound zusammenhängt, kann das Verständnis von Indol-Derivaten Einblicke in verwandte Pfade liefern .

- Indol-Derivate zeigen vielfältige pharmakologische Aktivitäten, darunter antimikrobielle, entzündungshemmende und antivirale Wirkungen. Obwohl this compound selbst möglicherweise nicht umfassend untersucht wurde, rechtfertigen seine strukturellen Merkmale eine Untersuchung in diesen Zusammenhängen .

Antitumor-Eigenschaften

Antioxidative Aktivität

Pflanzenhormonforschung

Pharmakologische Studien

Wirkmechanismus

The mechanism of action of 2-chloro-N-(3,5-difluorophenyl)acetamide is not fully understood. However, it is believed to act as an agonist of the G protein-coupled receptor (GPCR). This receptor is involved in the regulation of many physiological processes, including the release of hormones and neurotransmitters. It is also believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Biochemical and Physiological Effects

2-chloro-N-(3,5-difluorophenyl)acetamide has been found to have a variety of biochemical and physiological effects. It has been found to act as an agonist of the GPCR, resulting in the release of hormones and neurotransmitters. It has also been found to act as an inhibitor of the enzyme acetylcholinesterase, resulting in increased levels of the neurotransmitter acetylcholine. It has also been found to act as an inhibitor of the enzyme monoamine oxidase, resulting in increased levels of the neurotransmitters serotonin and dopamine.

Vorteile Und Einschränkungen Für Laborexperimente

2-chloro-N-(3,5-difluorophenyl)acetamide has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of laboratory experiments. However, it can be toxic when used in high concentrations and can also be difficult to store and transport.

Zukünftige Richtungen

There are a number of potential future directions for 2-chloro-N-(3,5-difluorophenyl)acetamide. One potential direction is the use of 2-chloro-N-(3,5-difluorophenyl)acetamide as a drug delivery system. It has been shown to act as an agonist of the GPCR and an inhibitor of the enzyme acetylcholinesterase, making it a potential candidate for the delivery of drugs to target sites in the body. Another potential direction is the use of 2-chloro-N-(3,5-difluorophenyl)acetamide as a tool for studying the effects of various compounds on biological systems. It has been used in laboratory experiments to study the effects of various compounds on biological systems and could be used in the future to further study the effects of various compounds on biological systems. Finally, 2-chloro-N-(3,5-difluorophenyl)acetamide could be used in the synthesis of other compounds, as it has been used in the synthesis of a variety of compounds.

Synthesemethoden

2-chloro-N-(3,5-difluorophenyl)acetamide is synthesized via a three-step process. The first step involves the reaction of 3,5-difluorobenzoyl chloride with 2-chloroacetamide in the presence of a base such as sodium carbonate or potassium carbonate. This reaction produces 3,5-difluoro-2-chloroacetamide. The second step involves the reaction of this intermediate with an alkylating agent such as ethyl chloroformate or methyl chloroformate. This reaction produces 2-chloro-N-(3,5-difluorophenyl)acetamide. The third step involves the hydrolysis of the product to produce 2-chloro-N-(3,5-difluorophenyl)acetamide.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

2-chloro-N-(3,5-difluorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF2NO/c9-4-8(13)12-7-2-5(10)1-6(11)3-7/h1-3H,4H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHWPDSAXDXYPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-((2-hydroxyethyl)amino)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B2388549.png)

![L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]-](/img/structure/B2388550.png)

![2-[[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2388551.png)

![6-oxo-6H-pyrido[2',1':2,3]pyrimido[5,4-c]quinoline-9-carbonitrile](/img/structure/B2388559.png)

![(3-(1H-pyrrol-1-yl)-2-(m-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2388562.png)

![1-[(4-Chloro-3-nitropyrazolyl)methoxy]-2-fluorobenzene](/img/structure/B2388568.png)